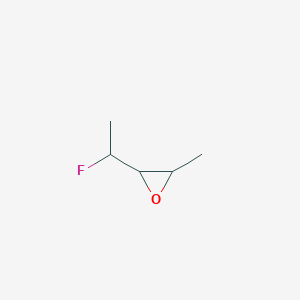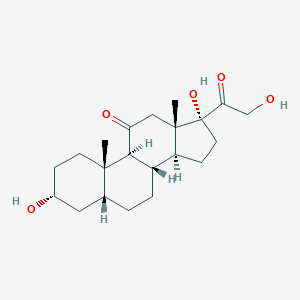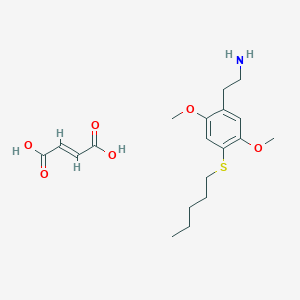
2-(2,5-Dimethoxy-4-(pentylthio)phenyl)ethylamine maleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,5-Dimethoxy-4-(pentylthio)phenyl)ethylamine maleate, commonly known as 2C-T-7, is a synthetic psychedelic drug that belongs to the family of phenethylamines. It was first synthesized in the 1980s by Alexander Shulgin, a renowned chemist and pharmacologist. 2C-T-7 is known for its hallucinogenic properties and has been used in scientific research to understand the mechanism of action of psychedelic drugs.
Wirkmechanismus
The exact mechanism of action of 2C-T-7 is not fully understood, but it is believed to act on the serotonin receptors in the brain. Specifically, it is thought to bind to the 5-HT2A receptor, which is responsible for regulating mood, perception, and cognition. By binding to this receptor, 2C-T-7 produces its psychedelic effects.
Biochemische Und Physiologische Effekte
2C-T-7 has been shown to increase the levels of neurotransmitters such as dopamine and norepinephrine in the brain. It also affects the levels of cytokines, which are involved in the immune response. Additionally, it has been shown to increase heart rate and blood pressure, as well as cause pupil dilation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2C-T-7 in lab experiments is its ability to produce consistent and predictable effects. This makes it useful for studying the mechanisms of action of psychedelic drugs. However, one limitation is that it is a controlled substance and requires special permits and protocols to be used in research.
Zukünftige Richtungen
Future research on 2C-T-7 could focus on investigating its potential therapeutic effects in treating mental health disorders such as depression and anxiety. Additionally, studies could investigate the long-term effects of using 2C-T-7, as well as its potential for abuse and addiction. Further research could also explore the use of 2C-T-7 in combination with other drugs to produce synergistic effects.
Synthesemethoden
The synthesis of 2C-T-7 involves the reaction of 2,5-dimethoxythiophenol with 1-bromo-3-pentanone to form 2,5-dimethoxy-4-(pentylthio)acetophenone. This intermediate is then reacted with ethylamine to produce 2-(2,5-dimethoxy-4-(pentylthio)phenyl)ethylamine. The maleate salt of the compound is obtained by reacting the free base with maleic acid.
Wissenschaftliche Forschungsanwendungen
2C-T-7 has been used in scientific research to study the effects of psychedelic drugs on the brain and behavior. It has been shown to produce hallucinations, altered perception of time and space, and changes in mood and emotions. Studies have also investigated the potential therapeutic effects of 2C-T-7 in treating mental health disorders such as depression and anxiety.
Eigenschaften
CAS-Nummer |
129658-10-2 |
|---|---|
Produktname |
2-(2,5-Dimethoxy-4-(pentylthio)phenyl)ethylamine maleate |
Molekularformel |
C19H29NO6S |
Molekulargewicht |
399.5 g/mol |
IUPAC-Name |
(E)-but-2-enedioic acid;2-(2,5-dimethoxy-4-pentylsulfanylphenyl)ethanamine |
InChI |
InChI=1S/C15H25NO2S.C4H4O4/c1-4-5-6-9-19-15-11-13(17-2)12(7-8-16)10-14(15)18-3;5-3(6)1-2-4(7)8/h10-11H,4-9,16H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI-Schlüssel |
BUIMMXSYSWNWBW-WLHGVMLRSA-N |
Isomerische SMILES |
CCCCCSC1=C(C=C(C(=C1)OC)CCN)OC.C(=C/C(=O)O)\C(=O)O |
SMILES |
CCCCCSC1=C(C=C(C(=C1)OC)CCN)OC.C(=CC(=O)O)C(=O)O |
Kanonische SMILES |
CCCCCSC1=C(C=C(C(=C1)OC)CCN)OC.C(=CC(=O)O)C(=O)O |
Synonyme |
Benzeneethanamine, 2,5-dimethoxy-4-(pentylthio)-, (Z)-2-butenedioate ( 1:1) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



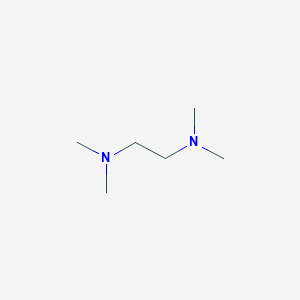
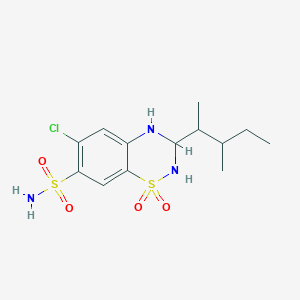
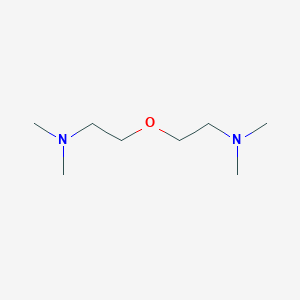
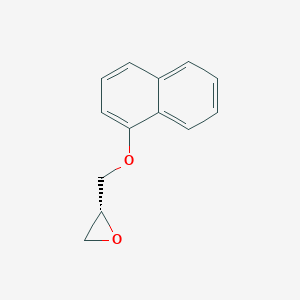
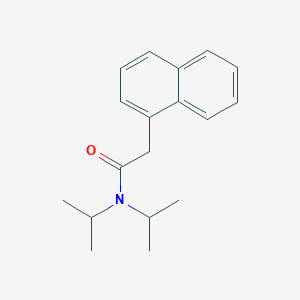
![1-[2-(4-Chlorophenyl)ethanethioyl]-4-methylpiperazine](/img/structure/B135507.png)
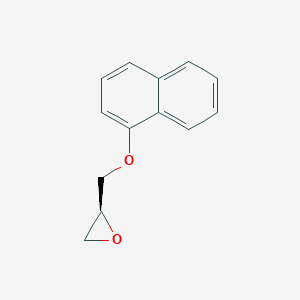
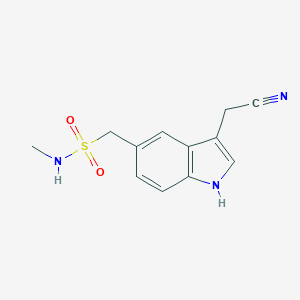

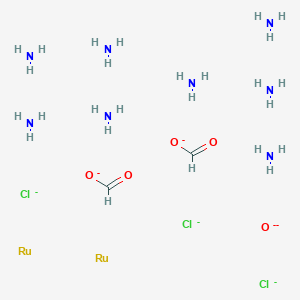
![[2-[(6R,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B135519.png)

